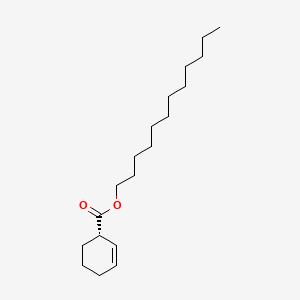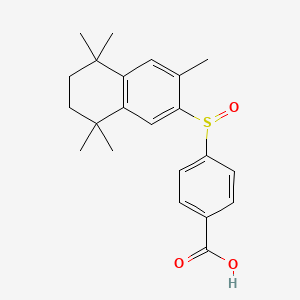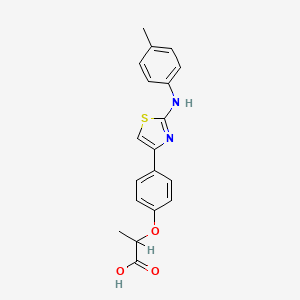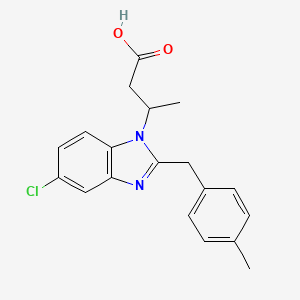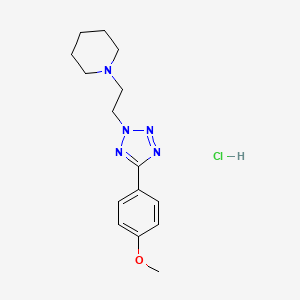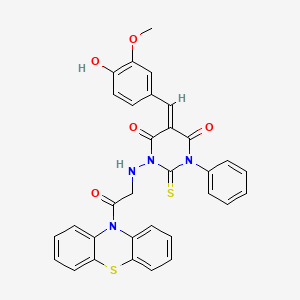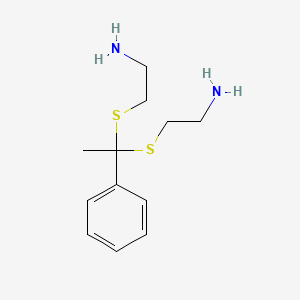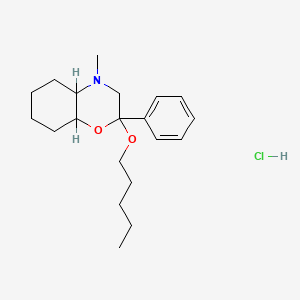
2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a coumarin core, a tetrazole ring, and an oxaheptyloxy side chain, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The oxaheptyloxy side chain may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of coumarin-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ether derivatives.
Applications De Recherche Scientifique
Chemistry: As a fluorescent probe or a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Industry: As an additive in materials science or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.
Uniqueness
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other coumarin or tetrazole derivatives.
Propriétés
Numéro CAS |
80916-87-6 |
|---|---|
Formule moléculaire |
C16H18N4O4 |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20) |
Clé InChI |
BLWURIRWYIJULF-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




